molecular formula C16H18N2O3 B5701203 N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide

N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide

Cat. No. B5701203
M. Wt: 286.33 g/mol
InChI Key: SINRUSNOAKHKLH-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor agonists, which are known to modulate the activity of the central nervous system. DMXB-A has been shown to have a wide range of effects on the brain and has been investigated for its potential use in treating various neurological disorders.

Mechanism of Action

N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide acts as an agonist for nicotinic acetylcholine receptors, which are found throughout the central nervous system. These receptors are involved in a wide range of physiological processes, including learning, memory, and attention. By activating these receptors, N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide can modulate the activity of the central nervous system and improve cognitive function.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to have a wide range of effects on the brain and body. Some of the biochemical and physiological effects of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide include increased acetylcholine release, increased blood flow to the brain, and increased glucose uptake in the brain. These effects are thought to contribute to the cognitive-enhancing properties of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide is that it has been extensively studied and has a well-characterized mechanism of action. This makes it a useful tool for investigating the role of nicotinic acetylcholine receptors in various physiological processes. However, one limitation of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide is that it can be difficult to work with in some experimental systems due to its low solubility in water.

Future Directions

There are several potential future directions for the study of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide. One area of interest is the potential use of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide in treating cognitive deficits associated with aging. Another area of interest is the use of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide in combination with other drugs to treat neurological disorders such as schizophrenia and ADHD. Additionally, there is ongoing research into the development of new analogs of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide with improved pharmacological properties.

Synthesis Methods

N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide can be synthesized using a variety of methods. One commonly used method involves the reaction of 3,4-dimethoxybenzoyl chloride with 4,6-dimethyl-2-pyridinamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide in high purity.

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Some of the areas where N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide has shown promise include Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-7-11(2)17-15(8-10)18-16(19)12-5-6-13(20-3)14(9-12)21-4/h5-9H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRUSNOAKHKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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